4-Benzyl-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-12-7-6-11(9-13(12)15(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIESYFWWUDRAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 4-Benzyl-2-nitroaniline
The specific synthesis of this compound involves precise control over regioselectivity to ensure the correct placement of the benzyl (B1604629) and nitro groups on the aniline (B41778) ring.
The construction of this compound often necessitates a multi-step synthetic sequence to manage the directing effects of the substituent groups. While a single, universally adopted procedure is not prominent in the literature, logical synthetic designs can be constructed from established chemical principles and analogous reactions. ontosight.ailibretexts.org
One plausible multi-step approach involves starting with a pre-functionalized benzene (B151609) ring. For instance, a procedure analogous to the synthesis of related compounds like 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene can be envisioned. google.com This would typically begin with a halo-nitrobenzene derivative, such as 1-chloro-2,4-dinitrobenzene (B32670) or a related compound. The first step would be a nucleophilic aromatic substitution reaction with benzylamine (B48309) to form N-benzyl-2,4-dinitroaniline. prepchem.com This intermediate would then undergo a selective reduction of the nitro group at the 4-position, a transformation that leverages specific reagents to differentiate between the two nitro groups. Another sophisticated approach involves the initial synthesis of a protected aminobenzyl alcohol, which is then subjected to nitration and subsequent functional group manipulations to yield the target molecule. acs.org
A direct route to this compound involves the electrophilic nitration of a 4-benzylaniline (B49627) precursor. In this scenario, the starting material would be 4-benzylaniline. The functional groups on this precursor play a crucial role in directing the incoming nitro group. The amino group (-NH₂) is a powerful activating group and is strongly ortho-, para-directing. The benzyl group (-CH₂Ph) is a weakly activating group and is also ortho-, para-directing.
When 4-benzylaniline is subjected to nitration, the directing effects of both groups must be considered. The highly activating amino group will primarily direct the electrophilic substitution. Since the para position is blocked by the benzyl group, the nitration is strongly favored at the positions ortho to the amino group, namely the C2 and C6 positions. Therefore, the nitration of 4-benzylaniline is expected to yield this compound as a major product. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed, though conditions must be carefully controlled to prevent over-nitration or oxidation, which are common side reactions in the nitration of highly activated anilines. chemicalbook.com
An alternative and effective strategy for synthesizing this compound involves the selective reduction of a dinitro precursor. This method relies on the differential reactivity of nitro groups based on their electronic and steric environment within the molecule. A logical precursor for this route is 1-benzyl-2,4-dinitrobenzene.
The key to this approach is the use of reagents that can selectively reduce one nitro group while leaving the other intact. The Zinin reduction, which typically employs sodium sulfide (B99878) (Na₂S) or sodium polysulfide (Na₂Sₓ) in an aqueous or alcoholic solution, is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound. stackexchange.com In the case of a dinitroaniline derivative, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.comoup.com For a precursor like 1-benzyl-2,4-dinitrobenzene, the nitro group at the 4-position is generally more sterically accessible and electronically distinct, making it a target for selective reduction to the corresponding amine, which upon rearrangement or further reaction steps can lead to the desired product.
Modern variations of selective reduction use reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel or ruthenium-on-carbon. oup.com These methods offer high chemoselectivity and are effective for converting dinitroarenes to nitroanilines in good yields. oup.com
Nitration of Benzyl Aniline Precursors
General Synthetic Strategies for Related Substituted Nitroanilines and Analogues
The synthetic principles for this compound are mirrored in the general strategies used to prepare a wide range of substituted nitroanilines and their analogues. These methods include alkylation and reductive amination.
The N-alkylation of nitroanilines with reagents like benzyl halides is a common and direct method for preparing N-benzyl nitroaniline analogues. This reaction typically proceeds via a nucleophilic substitution mechanism where the amino group of the nitroaniline attacks the electrophilic carbon of the benzyl halide.
A prominent example is the synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA), a material studied for its nonlinear optical properties. This compound is prepared by reacting 2-methyl-4-nitroaniline (B30703) with benzyl chloride. researchgate.netx-mol.com The reaction is often carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen halide byproduct. In some procedures, phase-transfer catalysts are used to facilitate the reaction between the aqueous and organic phases.
Similarly, N-benzyl-2-nitroaniline can be synthesized by the alkylation of 2-nitroaniline (B44862) with benzyl chloride. chemchart.com This approach is broadly applicable for introducing a benzyl group onto the nitrogen atom of various nitroaniline cores.
| Starting Nitroaniline | Alkylating Agent | Product | Reference(s) |
| 2-Methyl-4-nitroaniline | Benzyl chloride | N-Benzyl-2-methyl-4-nitroaniline | researchgate.net, |
| 4-Nitroaniline (B120555) | Benzyl chloride | N-Benzyl-4-nitroaniline | |
| 2-Nitroaniline | Benzyl chloride | N-Benzyl-2-nitroaniline | chemchart.com |
| 2,4-Dinitrofluorobenzene | Benzylamine | N-Benzyl-2,4-dinitroaniline | prepchem.com |
Reductive amination provides another versatile route to N-substituted nitroanilines. This one-pot reaction involves the initial formation of a Schiff base (imine) from a primary amine (like a nitroaniline) and an aldehyde (like benzaldehyde), which is then reduced in situ to the corresponding secondary amine.
This method has been successfully used to synthesize N-benzyl-4-nitroaniline by reacting 4-nitroaniline with benzaldehyde. A variety of reducing agents can be employed for the reduction of the intermediate imine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent, often in the presence of an acid catalyst or in a suitable solvent system to facilitate the reduction. orientjchem.org Studies have shown that systems like NaBH₄ in the presence of NaH₂PO₄·H₂O can efficiently produce N-benzylanilines in high yields. orientjchem.org This methodology is valued for its operational simplicity and its tolerance of the nitro group, which is generally not reduced under these conditions. sci-hub.searkat-usa.org The broad applicability of catalytic reductive amination using nitro compounds and various aldehydes makes it a powerful tool in modern organic synthesis for creating diverse amine libraries.
| Aniline Component | Aldehyde Component | Reducing Agent System | Product | Reference(s) |
| 4-Nitroaniline | Benzaldehyde | NaBH₄ | N-Benzyl-4-nitroaniline | |
| 4-Nitroaniline | Benzaldehyde | N-methylpyrrolidine zinc borohydride | N-Benzyl-4-nitroaniline | sci-hub.se |
| Aniline | Benzaldehyde | NaBH₄ / NaH₂PO₄·H₂O | N-Benzylaniline | orientjchem.org |
| p-Nitroaniline | Benzaldehyde | NaBH₄ / Acetic Acid | N-Benzyl-p-nitroaniline | arkat-usa.org |
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) represents a primary pathway for the synthesis of N-substituted-2-nitroanilines. In this approach, the nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen, located ortho or para to it.
A prominent example of this type of transformation is the Ullmann condensation, which involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org For the synthesis of N-aryl-2-nitroanilines, this typically involves reacting a 2-halonitrobenzene with an appropriate aniline or amine. wikipedia.orgresearchgate.net The reaction generally requires a copper catalyst, often in the form of copper salts like CuI or copper powder, and is typically conducted at elevated temperatures in a polar aprotic solvent. wikipedia.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for forming the C-N bond between an aniline and an aryl halide. wikipedia.org Innovations in catalyst design, such as the use of ligands like phenanthroline, have allowed these reactions to proceed under milder conditions compared to traditional Ullmann protocols. wikipedia.org
| Aryl Halide | Amine | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloronitrobenzene | Hexyl amine | DBU | N-hexyl-2-nitroaniline | Good to Excellent | researchgate.net |
| 4-Chloronitrobenzene | Phenol (as phenoxide) | Copper | p-Nitrophenyl phenyl ether | N/A | wikipedia.org |
| 2-Chlorobenzoic acid | Aniline | CuI/Phenanthroline/KOH | N-Phenylanthranilic acid | N/A | wikipedia.org |
| 4-Nitrobenzenediazonium o-benzenedisulfonimide | Hexan-1-amine | [(MeCN)₄Cu]PF₆/1,10-phenanthroline | N-(n-Hexyl)-4-nitroaniline | Fairly Good | mdpi.com |
Benzylation of Nitrophenol Derivatives
The benzylation of nitrophenol derivatives provides a route to compounds that are structurally related to this compound, specifically its ether isomer, 4-benzyloxy-2-nitroaniline. This method typically involves the Williamson ether synthesis, where a nitrophenoxide ion acts as a nucleophile, attacking an electrophilic benzyl halide (e.g., benzyl bromide). nih.gov
The synthesis starts with the alkylation of a substituted nitrophenol, such as 4-nitrophenol, using a benzyl halide in the presence of a base. nih.gov The base deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide, which then displaces the halide from the benzyl group. nih.gov The resulting product is a benzyloxy-nitroarene derivative. For instance, the synthesis of 4-benzyloxy-2-nitroaniline has been reported, and its crystal structure has been characterized. iucr.org This compound serves as an important intermediate for the synthesis of various biologically active molecules. iucr.org
Sulfur Analog Synthesis via Thiocyano Precursors
The synthesis of sulfur analogs, such as benzothiazole (B30560) derivatives, often utilizes precursors containing a thiocyano (-SCN) group. The thiocyanation of anilines is a key step in building these heterocyclic systems. For example, 2-amino-6-thiocyanatobenzothiazole can be formed from the reaction of aniline with bromine and ammonium (B1175870) thiocyanate (B1210189). rsc.org
Another approach involves the Sandmeyer reaction, where an aryl amine is converted into a diazonium salt, which is then treated with a sulfur-containing nucleophile. nih.gov Using copper(I) thiocyanate allows for the introduction of the thiocyano group onto the aromatic ring. nih.gov This thiocyanate derivative can then undergo further transformations. For instance, recent methods have demonstrated the synthesis of (diethylphosphono)-difluoromethyl thioethers through an initial Sandmeyer thiocyanation followed by a fluoroalkylation reaction. nih.gov While not a direct synthesis of a this compound sulfur analog, these methods illustrate the established role of thiocyano precursors in the synthesis of complex sulfur-containing aromatic compounds derived from anilines. rsc.orgnih.gov
Advanced Synthetic Techniques
To improve the efficiency, safety, and scalability of synthesizing nitroaniline derivatives, advanced techniques such as continuous flow systems and phase-transfer catalysis are employed.
Continuous Flow Nitration Systems
Nitration reactions are notoriously exothermic and can pose significant safety risks, especially on a large scale. vapourtec.com Continuous flow chemistry offers a powerful solution to mitigate these risks. beilstein-journals.org By performing the reaction in a microreactor or a tube reactor, the high surface-area-to-volume ratio allows for highly efficient heat transfer and precise temperature control, preventing thermal runaways. vapourtec.combeilstein-journals.org
A typical continuous flow setup consists of pumps to deliver the substrate and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) into a micromixer, where they are rapidly combined. beilstein-journals.org The mixture then flows through a temperature-controlled residence time unit where the reaction occurs. beilstein-journals.org This technique minimizes the volume of hazardous reaction mixture at any given time, significantly improving safety. vapourtec.com Furthermore, flow systems can enhance selectivity and yield by providing precise control over reaction parameters like stoichiometry, residence time, and temperature. acs.org This has been successfully applied to the nitration of various aniline derivatives. beilstein-journals.org
| Substrate | Nitrating Agent | Temperature | Residence Time | Yield | Reference |
|---|---|---|---|---|---|
| Aniline Derivatives | HNO₃/H₂SO₄ | 0 °C | N/A | 80% | beilstein-journals.org |
| Pyridine N-oxide | H₂SO₄/HNO₃ | ~120 °C | N/A | 78% | beilstein-journals.org |
| 4-Fluoro-2-methoxyaniline (acetylated) | Fuming HNO₃/AcOH | 10 °C | 1 min | 91% | acs.org |
| 1-Methyl-4-(methylsulfonyl)benzene | 80 wt% H₂SO₄/HNO₃ | Adiabatic | 5 s | 98% | researchgate.net |
Phase-Transfer Catalysis in Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). biomedres.us This is particularly useful in the synthesis of nitroanilines and their derivatives, where one reactant may be soluble in an organic solvent and the other (like an inorganic base or salt) in water. google.com A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride, facilitates the reaction by transporting the aqueous reactant as an ion pair into the organic phase where the reaction can occur. biomedres.usgoogle.combiomedres.us
This methodology has been successfully applied to the synthesis of p-nitroaniline via ammonolysis of p-nitrochlorobenzene, where the catalyst helps to overcome the immiscibility of the reactants, leading to milder reaction conditions. google.com PTC is also instrumental in N-alkylation reactions, improving reaction rates and yields under heterogeneous conditions. researchgate.net The choice of catalyst can influence product distribution, for example, in alkylation reactions where N-, O-, and C-alkylation are all possible outcomes.
| Catalyst | Abbreviation | Reaction Type | Example Application | Reference |
|---|---|---|---|---|
| Tetrabutylammonium bromide | TBAB | Ammonolysis | Synthesis of p-Nitroaniline | google.com |
| Tetrabutylammonium chloride | TBAC | Ammonolysis | Synthesis of p-Nitroaniline | google.com |
| Benzyltriethylammonium chloride | BTEAC | Alkylation | Synthesis of p-nitroanisole | biomedres.usbiomedres.us |
| Tetraethylammonium bromide | TEBABr | N-alkylation | Benzylation of N-(4-nitrophenyl)-2-phenylacetamide |
Chemical Transformations and Reaction Mechanisms of the Compound System
N-substituted-2-nitroanilines like this compound are highly valuable synthetic intermediates, primarily due to the reactivity of the ortho-amino and nitro groups. The most significant transformation is the reduction of the nitro group to an amino group, creating an N-substituted-1,2-phenylenediamine derivative. This diamine is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocycles.
One common transformation is the reductive cyclization in the presence of an aldehyde to form benzimidazoles. organic-chemistry.org In this one-pot reaction, a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) reduces the o-nitroaniline to the corresponding diamine in situ. The newly formed diamine then condenses with an aldehyde to form the benzimidazole (B57391) ring system. organic-chemistry.org This method is highly versatile and accommodates a wide range of functional groups on both the nitroaniline and the aldehyde. organic-chemistry.org
Similarly, N-aryl-2-nitroanilines can be used to synthesize dibenzodiazepinones. This process involves the deoxygenation of the nitro group, often promoted by a phosphine (B1218219) reagent like triphenylphosphine, to form an iminophosphorane intermediate. scilit.com This intermediate then undergoes an intramolecular condensation with a carboxylic acid group present on the N-aryl substituent to form the seven-membered diazepinone ring. scilit.com These transformations highlight the utility of the 2-nitroaniline scaffold as a building block for complex heterocyclic structures.
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring in this compound. Its presence deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. However, the nitro group itself is susceptible to various transformations, most notably reduction.
The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic compounds, yielding valuable diamine intermediates. This conversion can be achieved through several methods, including catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. patsnap.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. patsnap.comwikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695). spcmc.ac.in For instance, the reduction of nitroarenes can be performed using a Pd/C catalyst with hydrogen gas. google.com This method is often preferred due to its clean nature, as the only byproduct is water. However, conditions must be carefully controlled to avoid potential side reactions, such as the cleavage of the C-N bond of the benzyl group.
Chemical Reduction: A variety of chemical reducing agents can be employed to convert the nitro group to an amine. These reactions are often performed in acidic media. wikipedia.org
Metals in Acid: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of hydrochloric acid (HCl). spcmc.ac.inias.ac.in For example, N-benzyl-4-chloro-2-nitro aniline has been successfully reduced to its corresponding diamine using zinc and hydrochloric acid in an alcoholic medium at 40-50°C. ias.ac.in
Tin(II) Chloride: Stannous chloride (SnCl₂) in hydrochloric acid is another effective reagent for the selective reduction of nitro groups. spcmc.ac.in
Sodium Sulfide/Hydrosulfite: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.orgspcmc.ac.in For example, N-benzyl-2,4-dinitroaniline can be selectively reduced to N-benzyl-2-amino-4-nitroaniline using sodium sulfide hydrate and ammonium chloride in methanol (B129727). prepchem.com
The choice of reduction method often depends on the presence of other functional groups in the molecule and the desired selectivity.
Table 1: Comparison of Reduction Methods for Nitro Groups
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni patsnap.comwikipedia.org | Solvent (e.g., ethanol), room or elevated temperature and pressure | Clean reaction, high yields patsnap.com | Potential for over-reduction or cleavage of other functional groups (e.g., benzyl ether) |
| Chemical Reduction (Metal in Acid) | Fe/HCl, Sn/HCl, Zn/HCl spcmc.ac.inias.ac.in | Acidic aqueous or alcoholic solution, often requires heating | Inexpensive, widely applicable spcmc.ac.in | Stoichiometric amounts of metal required, workup can be cumbersome |
| Chemical Reduction (Tin(II) Chloride) | SnCl₂/HCl spcmc.ac.in | Acidic solution | Good for selective reductions spcmc.ac.in | Generates tin-based waste |
| Chemical Reduction (Sulfides) | Na₂S, (NH₄)₂S spcmc.ac.inprepchem.com | Aqueous or alcoholic solution, often requires heating | Can be selective for one nitro group in polynitro compounds spcmc.ac.in | Can be less efficient, potential for side products |
Formation of Reactive Intermediates via Nitro Group Transformations
The reduction of a nitro group to an amine does not occur in a single step but proceeds through a series of reactive intermediates. Under typical reduction conditions, these intermediates are rapidly converted to the final amine product. The generally accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). This nitroso intermediate is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). rsc.org Finally, the hydroxylamine is reduced to the corresponding aniline (Ar-NH₂). rsc.org In some cases, controlling the reaction conditions allows for the isolation of these intermediates. For example, reduction with zinc metal in aqueous ammonium chloride can selectively yield aryl hydroxylamines. wikipedia.org
Reactivity of the Aniline Moiety
The aniline part of this compound contains a primary amino group (-NH₂) attached to the aromatic ring. The lone pair of electrons on the nitrogen atom can participate in various reactions.
The nitrogen atom of the primary amino group in this compound is nucleophilic and can undergo substitution reactions. A common example is N-alkylation. For instance, the synthesis of N-benzyl-2-methyl-4-nitroaniline involves the reaction of 2-methyl-4-nitroaniline with benzyl chloride. researchgate.netx-mol.com This reaction represents an N-benzylation, where a benzyl group is introduced onto the nitrogen atom. Similarly, N-substitution reactions can be carried out with other alkyl halides to introduce different alkyl groups. These reactions often require a base to neutralize the acid generated during the reaction. researchgate.net Another approach involves the reaction of a halo-nitroaniline, such as 4-fluoro-3-nitroaniline, with an amine like ethanolamine, which is a nucleophilic substitution on the aromatic ring activated by the nitro group, followed by further reactions. google.com
Reactivity at the Benzylic Position
The benzylic position refers to the carbon atom directly attached to the benzene ring of the benzyl group. libretexts.orglibretexts.org This position exhibits unique reactivity due to its proximity to the aromatic π-system.
The C-H bonds at the benzylic position are weaker than typical alkane C-H bonds and are particularly susceptible to free radical attack. libretexts.orgmsu.edu Reactions initiated by light or a radical initiator, such as benzoyl peroxide, can lead to the abstraction of a benzylic hydrogen atom. libretexts.orgyoutube.com This generates a benzylic radical. libretexts.org
The key to the reactivity of the benzylic position is the high stability of the resulting benzylic radical. libretexts.orgyoutube.com This stability arises from resonance, where the unpaired electron on the benzylic carbon can be delocalized into the π-electron system of the adjacent benzene ring. libretexts.orgyoutube.com This delocalization spreads the radical character over several atoms, thus stabilizing the intermediate. resonance.ac.in This resonance stabilization lowers the activation energy for the formation of the benzylic radical, making reactions at this site, such as free-radical bromination with N-bromosuccinimide (NBS), highly selective for the benzylic position over other positions on the alkyl chain. libretexts.orglibretexts.orgyoutube.com
Table 2: Resonance Structures of the Benzyl Radical
| Structure | Description |
|---|---|
| The initial radical is formed on the benzylic carbon. | |
| The unpaired electron is delocalized to the ortho position of the benzene ring. | |
| The unpaired electron is delocalized to the para position of the benzene ring. | |
| The unpaired electron is delocalized to the other ortho position of the benzene ring. |
The images above illustrate the delocalization of the unpaired electron in a generic benzyl radical, which explains its stability. This principle applies directly to the benzylic position of this compound.
Nucleophilic Substitution Reactions (SN1/SN2 Considerations)
The benzyl group within this compound can undergo nucleophilic substitution, where the benzyl group itself is replaced by other functional groups. Such reactions at the benzylic carbon can proceed via either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, with the pathway being influenced by reaction conditions. khanacademy.orgspcmc.ac.insavemyexams.com
SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. The benzylic carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent benzene ring. khanacademy.orgspcmc.ac.in This stabilization facilitates the SN1 pathway, particularly with poor nucleophiles or in polar, protic solvents.
SN2 Mechanism: This is a concerted, one-step mechanism where the nucleophile attacks as the leaving group departs. rammohancollege.ac.inulethbridge.ca The transition state of an SN2 reaction at the benzylic position is also stabilized by conjugation with the π-system of the benzene ring, making this pathway competitive under conditions favoring it, such as with strong nucleophiles or in polar, aprotic solvents. spcmc.ac.in
The interplay between the stability of the carbocation intermediate and the transition state means that both SN1 and SN2 mechanisms are viable for benzylic substrates. spcmc.ac.in The choice of nucleophile, solvent, and the specific structure of the substrate determines which mechanism will predominate. spcmc.ac.inrammohancollege.ac.in
Oxidation of the Benzylic Carbon
The benzylic carbon in this compound is susceptible to oxidation due to the activating effect of the adjacent benzene ring, which weakens the benzylic C-H bonds. libretexts.org Strong oxidizing agents can be used to convert the alkyl side-chain into a carboxylic acid functional group. khanacademy.org
Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid and heat. khanacademy.orglibretexts.org This reaction cleaves the alkyl group at the benzylic position, regardless of the length of the alkyl chain, to yield a benzoic acid derivative. khanacademy.org For this compound, this oxidation would transform the benzyl group into a benzoic acid moiety, provided at least one benzylic hydrogen is present. The resulting product would be 4-carboxy-2-nitroaniline, assuming the rest of the molecule remains intact under the harsh oxidative conditions.
Electrophilic Aromatic Substitution on the Benzene Rings
Both aromatic rings in this compound are potential sites for electrophilic aromatic substitution (SEAr), a class of reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org Key examples of SEAr include nitration, halogenation, and sulfonation. msu.edutotal-synthesis.com The reactivity of each ring and the position of substitution are governed by the electronic properties of the substituents already present. wikipedia.orgmsu.edu
The nitroaniline ring is influenced by both a strongly deactivating nitro group and an activating benzylamino group. total-synthesis.com Conversely, the benzyl ring is substituted with a simple alkyl group, which influences its reactivity. wikipedia.org The nitro group on the first ring is an electron-withdrawing group, which deactivates it towards electrophilic attack.
Regioselectivity Influences of Substituents
Regioselectivity in electrophilic aromatic substitution is dictated by the directing effects of the existing substituents on the aromatic rings. wikipedia.org
On the nitroaniline ring , there are two competing directing groups:
The -NH-benzyl group is a powerful activating group and is ortho, para-directing.
The -NO₂ group is a strong deactivating group and is meta-directing. msu.edutotal-synthesis.com
In such cases, the powerful activating effect of the amino group dominates the directing outcome. The positions ortho to the amino group are C-3 and C-5, while the para position is occupied by the benzyl group. The nitro group at C-2 strongly deactivates the ring, particularly the adjacent C-3 position. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the activating amino group and meta to the deactivating nitro group.
On the benzyl ring , the substituent is an alkyl group (-CH₂-Ar).
The alkyl group is a weak activating group and is ortho, para-directing. wikipedia.org
Therefore, electrophilic substitution on the second ring will predominantly yield a mixture of ortho- and para-substituted products.
Table 1: Summary of Regioselectivity in Electrophilic Aromatic Substitution
| Ring | Substituent(s) | Type | Directing Effect | Predicted Position of Substitution |
|---|---|---|---|---|
| Nitroaniline Ring | -NH-benzyl | Activating | ortho, para | C-5 |
| -NO₂ | Deactivating | meta |
| Benzyl Ring | -CH₂-Ar' | Activating | ortho, para | ortho and para positions |
Oxidative Transformations of the Compound
Beyond the oxidation of the benzylic carbon, this compound can undergo other oxidative transformations. The most significant is the oxidation of the benzylic methylene (B1212753) group to a carboxylic acid using strong oxidizing agents like KMnO₄, as previously discussed. khanacademy.org
Furthermore, studies on closely related N-alkyl-2-nitroanilines have revealed an unusual intramolecular oxidation pathway. nih.gov Under specific conditions, such as collisional activation in mass spectrometry, a protonated N-alkyl-2-nitroaniline can facilitate an oxygen transfer from the nitro group to the alkyl chain. nih.gov This process results in the oxidation of the alkyl group and a concurrent reduction of the nitro group, leading to the elimination of molecules like alkanoic acids. nih.gov This demonstrates the potential for complex redox reactions involving the nitro and benzyl moieties within the molecule.
Formation of Complex Organic Molecules
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds. ontosight.aiontosight.aisolubilityofthings.com A critical synthetic step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. libretexts.org
This reduction transforms this compound into the corresponding ortho-phenylenediamine derivative (specifically, N4-benzyl-benzene-1,2-diamine). This class of molecules is a cornerstone for the synthesis of benzimidazoles, a scaffold prevalent in many pharmaceutical agents. beilstein-journals.orgorganic-chemistry.org The reaction of the ortho-diamine with aldehydes or carboxylic acids leads to cyclization, forming the benzimidazole ring system. beilstein-journals.orgorganic-chemistry.org For example, reacting the reduced form of this compound with an aldehyde would yield a 2-substituted-5-(benzylamino)benzimidazole. The compound and its derivatives can also be used in the production of dyes. ontosight.aiontosight.ai
Computational and Theoretical Chemistry Investigations
Molecular Geometry Optimization Studies
The molecular structure of N-benzyl-2-methyl-4-nitroaniline (BNA) has been optimized using computational chemistry methods to determine its most stable three-dimensional conformation. mdpi.com Density Functional Theory (DFT) is a primary method employed for these geometry optimizations. mdpi.comacs.org Specifically, the Becke-3-Lee-Yang-Parr (B3LYP) functional combined with the 6–31+G(2d, p) basis set has been utilized with the aid of software like Gaussian '09 to perform these calculations. mdpi.com
The optimization process involves finding the minimum energy structure on the potential energy surface, which provides key geometric parameters such as bond lengths and bond angles. nubakery.org For instance, in a complex of BNA with 5CB (a liquid crystal molecule), the amine (N−H) bond length in BNA was found to be 1.01 Å, which remains unchanged after doping into 5CB. mdpi.com Furthermore, the formation of an intermolecular hydrogen bond (N−H···N) between BNA and 5CB has been identified, with a calculated bond length of 3.82 Å and a bond angle of 84.07°. mdpi.comsemanticscholar.org These optimized geometries are crucial for subsequent calculations of molecular properties. mdpi.com
| System | Parameter | Value |
|---|---|---|
| BNA | N-H Bond Length | 1.01 Å |
| 5CB + BNA Complex | N-H Bond Length | 1.01 Å |
| N-H···N Bond Length | 3.82 Å | |
| N-H···N Bond Angle | 84.07° |
Electronic Structure Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com For BNA, the analysis of these orbitals reveals the potential for charge transfer within the molecule. mdpi.comnih.gov The energy and spatial distribution of the HOMO and LUMO are calculated using methods like DFT. irjweb.com The electronic transition from the HOMO to the LUMO corresponds to the first excited state of the molecule. irjweb.com
| Molecule | Dipole Moment (μ) | Polarizability (α) | Polarizability Anisotropy (Δα) | Energy Gap (ΔE) |
|---|---|---|---|---|
| BNA | 7.71 D | 31.02 ų | 19.79 ų | 3.78 eV |
Charge Transfer Analysis (Intramolecular and Intermolecular)
The structure of nitroaniline derivatives, featuring strong electron-donor (amino) and electron-acceptor (nitro) groups, facilitates efficient intramolecular charge transfer (ICT) through the π-conjugated system. nih.gov In BNA, vibronic couplings between electronic states and molecular vibrations contribute to this ICT process. acs.org
Furthermore, BNA participates in significant intermolecular charge transfer. mdpi.comacs.org When doped into liquid crystals like 5CB, a charge transfer effect occurs where the amine (NH) group of BNA, which carries a large positive charge, has a strong intermolecular Coulomb attraction with the negatively charged cyanide (CN) group of the liquid crystal molecule. mdpi.com This interaction is correlated with the formation of N−H···N hydrogen bonds. mdpi.comsemanticscholar.org This intermolecular charge transfer is believed to be responsible for the enhanced nonlinear optical properties observed in BNA-containing systems. researchgate.netresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with Specific Basis Sets)
Quantum chemical calculations are essential tools for investigating the properties of molecules like BNA. mdpi.com Density Functional Theory (DFT) is a widely used method for these studies. mdpi.comacs.orgnih.gov The choice of the functional and basis set is critical for obtaining accurate results. For BNA and related nitroaniline compounds, the B3LYP hybrid functional has been frequently employed. mdpi.comnih.gov
The basis sets used in these calculations vary, with Pople-style basis sets being common. Examples include:
6-311G(d,p): This set was used for studies on 4-benzyloxy-2-nitroaniline. nih.gov
6-31G(d): Employed for calculations on 2-chloro-5-nitrobenzyl alcohol.
6–31+G(2d, p): This larger basis set, which includes diffuse and polarization functions, was used for detailed investigations of BNA, particularly in studies involving its interaction with liquid crystals. mdpi.com
These computational methods allow for the calculation of molecular geometries, vibrational frequencies, electronic properties (such as dipole moments and polarizabilities), and thermodynamic parameters. mdpi.comacs.org
Prediction and Analysis of Spectroscopic Properties
Theoretical calculations are used to predict and help interpret experimental spectroscopic data. acs.org For BNA, DFT calculations have been used to reinforce the assignment of vibrational modes observed in FT-IR and Raman spectra. acs.org
The prediction of electronic absorption spectra (UV-Vis) is another key application. mdpi.com Theoretical calculations for BNA and its complex with 5CB have identified the primary absorption peaks and the nature of the corresponding electronic transitions. mdpi.com For instance, the absorbance peaks for BNA are attributed to n → π* and π → π* transitions, which are influenced by the presence of the nitro, amine, and methyl groups. mdpi.com DFT calculations have shown that BNA doping strengthens the absorbance for blue light (around 400 nm). mdpi.comnih.govresearchgate.net This theoretical prediction aligns with experimental observations and suggests potential applications for BNA in blue-light filtering devices. mdpi.com
Molecular Interaction Studies
Dipole Moment Calculations
Specific data from dipole moment calculations for 4-benzyl-2-nitroaniline are not available in the reviewed scientific literature. Computational studies on related nitroaniline derivatives indicate that the dipole moment is significantly influenced by the molecular geometry and the electronic effects of the substituent groups. For instance, in N-benzyl-2-methyl-4-nitroaniline, density functional theory (DFT) calculations have been employed to determine its dipole moment, which plays a role in its electro-optical properties. However, without a dedicated study on this compound, a precise value cannot be provided.
Polarizability and Polarizability Anisotropy
There is no published research detailing the polarizability and polarizability anisotropy for this compound. These properties are crucial for understanding a molecule's response to an external electric field. Studies on similar molecules like N-benzyl-2-methyl-4-nitroaniline have shown that the polarizability and its anisotropy are key parameters influencing dielectric anisotropy in liquid crystal mixtures. DFT calculations are the standard method for determining these properties, but results for this compound have not been reported.
Intermolecular Hydrogen Bonding Networks (e.g., N–H⋯O Interactions)
Analysis of the crystal structure of this compound, which would reveal its hydrogen bonding networks, has not been published. In many nitroaniline derivatives, intermolecular hydrogen bonds, particularly between the amino (N–H) group and the nitro (NO₂) group (N–H⋯O), are significant in stabilizing the crystal packing. For example, in 4-benzyloxy-2-nitroaniline, the crystal structure is stabilized by N—H⋯O hydrogen bonds that link molecules into rows. Similarly, studies on other 2-nitroaniline (B44862) and 4-nitroaniline (B120555) derivatives show the critical role of such interactions in forming dimers and chains. Without crystallographic data for this compound, the specific geometry and network of its hydrogen bonds remain undetermined.
Advanced Spectroscopic Characterization in Research
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying functional groups and understanding the molecular structure of a compound. For aromatic nitroanilines, these spectra are characterized by specific vibrational modes of the nitro (NO₂), amino (NH₂), and benzyl (B1604629) groups, as well as the phenyl rings.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
For a closely related analog, N-benzyl-4-nitroaniline, key IR peaks are observed at 3365 cm⁻¹ (N–H stretch), 1603 cm⁻¹ (C=C aromatic), and 1328 cm⁻¹ (N–O nitro stretch). Aromatic nitro compounds typically show strong absorptions for the asymmetric and symmetric stretching of the NO₂ group.
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. In studies of the related compound 4-methoxy-2-nitroaniline, FT-Raman spectra show characteristic C–N and N–O stretches at 1345 cm⁻¹ and 1520 cm⁻¹, respectively. For N-benzyl-2-methyl-4-nitroaniline (BNA), Raman spectra have been recorded over a wide range (15–3500 cm⁻¹) to investigate its two different crystalline forms (polymorphs). aip.org These studies reveal significant differences in the low-frequency lattice vibration region (15–200 cm⁻¹), highlighting how crystal packing can affect the vibrational modes. aip.org
Polarized FT-NIR Spectroscopy for Anharmonicity Studies
Polarized Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a specialized technique used to study overtones and combination bands of fundamental vibrations. This analysis allows for the estimation of mechanical and electrical anharmonicity, which relates to the deviation of a molecular vibration from a perfect harmonic oscillator. acs.org Such studies have been performed on single crystals of N-benzyl-2-methyl-4-nitroaniline (BNA) to understand the contributions of anharmonicity to its optical properties. acs.org However, no such specific anharmonicity studies have been published for 4-Benzyl-2-nitroaniline.
Resonance Raman Spectroscopy for Vibronic Coupling Analysis
Resonance Raman spectroscopy is employed to selectively enhance the Raman signals of vibrational modes that are coupled to an electronic transition. ripublication.com By tuning the excitation laser wavelength to match an electronic absorption band, this technique can probe the coupling between electronic and vibrational states (vibronic coupling). ripublication.com This method has been applied to N-benzyl-2-methyl-4-nitroaniline (BNA) to investigate how vibronic couplings contribute to its optical nonlinearity by revealing interactions involving intramolecular and intermolecular charge transfers. acs.org This level of detailed analysis is not available for this compound.
Assignment of Normal Vibrations
The complete assignment of all 3N-6 normal vibrational modes for a molecule is a complex task that combines experimental FT-IR and Raman data with theoretical calculations, often using Density Functional Theory (DFT). aip.org For N-benzyl-2-methyl-4-nitroaniline (BNA), researchers have proposed complete assignments of its normal vibrations, reinforced by DFT calculations. aip.orgacs.org These assignments help to understand the specific atomic motions that correspond to each observed spectral band. A similar detailed vibrational assignment for this compound has not been found in the literature.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. In a study of N-benzyl-2-methyl-4-nitroaniline (BNA) doped into liquid crystals, the compound exhibited a strong absorbance peak around 400 nm. mdpi.com For the related compound 4-methoxy-2-nitroaniline, a strong UV-Vis absorption is seen at 380 nm, which is attributed to the charge transfer between the electron-donating methoxy (B1213986) group and the electron-accepting nitro group. It is expected that this compound would also have a significant absorption band in this region due to the charge transfer character between the amino donor and nitro acceptor groups.
Optical Absorption Spectrum Analysis
The optical absorption spectrum of a compound reveals information about its electronic transitions. For organic molecules like N-benzyl-2-methyl-4-nitroaniline (BNA), UV-Vis spectroscopy is a primary tool for this analysis. The UV-Vis-NIR reflection spectra for two powdered polymorphs of BNA have been measured in the range of 5000–50000 cm⁻¹. acs.org
Studies on analogous compounds, such as 4-Methoxy-2-nitroaniline, show a strong UV-Vis absorption peak at 380 nm, which is attributed to the charge transfer between the electron-donating methoxy group and the electron-accepting nitro group. Similarly, the absorption spectrum of BNA is characterized by a strong absorbance band near 400 nm. mdpi.com This absorption is a key feature for its applications. Theoretical absorption spectra for BNA have been calculated using Density Functional Theory (DFT), which helps in understanding the electronic transitions. mdpi.com The analysis of vibrational spectra, including FT-IR and Raman, further complements the understanding of the molecular structure, with techniques like resonance Raman spectroscopy revealing vibronic couplings associated with intramolecular and intermolecular charge transfers. acs.org
| Compound | Absorption Maximum (λmax) | Spectral Range | Reference |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | ~400 nm | UV-Vis | mdpi.com |
| 4-Methoxy-2-nitroaniline | 380 nm | UV-Vis |
Determination of Optical Band Gap
The optical band gap (Eg) is a critical parameter that determines the electronic and optical properties of a material. It can be evaluated from UV-Vis absorption or transmission spectra. wu.ac.th For thin films of a copolymer of aniline (B41778) and p-nitro aniline, the optical band gap was found to decrease as the film thickness increased. wu.ac.th In these studies, the value of the absorption coefficient (α) was greater than 10⁴ cm⁻¹, indicating a direct electron transition. wu.ac.th
For N-benzyl-2-methyl-4-nitroaniline (BNA), Density Functional Theory (DFT) calculations have been employed to determine the molecular energy gap. researchgate.netnih.gov These theoretical calculations show that doping with BNA decreases the molecular energy gap of a liquid crystal mixture. researchgate.netnih.gov This change in the energy gap is a factor in the enhanced permittivity of the mixture. researchgate.netnih.gov The optical absorption spectrum for a 4-nitroaniline (B120555) (4NA) crystal, a related parent molecule, shows a characteristic absorption band below 400 nm, from which the lower cutoff wavelength and transparency window can be determined. jchps.com
| Method | Compound/System | Key Finding | Reference |
| UV-Vis Spectroscopy | Poly(aniline-co-p-nitro aniline) | Optical band gap decreases with increasing film thickness. | wu.ac.th |
| Density Functional Theory (DFT) | BNA in Nematic Liquid Crystals | BNA doping decreases the molecular energy gap of the LC mixture. | researchgate.netnih.gov |
| UV-Vis-NIR Spectroscopy | 4-nitroaniline (4NA) crystal | Lower cutoff wavelength is found to be below 400 nm. | jchps.com |
Absorbance Characteristics and Light Filtering Properties
The specific absorbance characteristics of N-benzyl-2-methyl-4-nitroaniline (BNA) make it suitable for particular applications, notably in light filtering. Research has shown that BNA exhibits significant absorbance at approximately 400 nm. mdpi.com This strong absorption in the blue-violet region of the visible spectrum allows it to function as an effective blue light filter. mdpi.comresearchgate.net
When BNA is used as a dopant in nematic liquid crystals (LCs), the resulting LC cell demonstrates this blue-light filtering capability. mdpi.com Transmission spectra of BNA-doped LC cells show a significant loss of light near 400 nm, which is directly attributed to the strong absorbance of the BNA molecules. mdpi.com This property is valuable for applications in liquid crystal devices (LCDs) such as displays and smart windows, where filtering harmful blue light can protect the human retina and improve device performance. mdpi.com Density functional theory calculations have confirmed that the BNA dopant strengthens the absorbance for blue light. researchgate.netnih.gov
| Compound | Key Absorbance Feature | Application | Reference |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Strong absorbance at ~400 nm | Blue light filtering in liquid crystal devices | mdpi.comresearchgate.net |
Applications in Materials Science and Photonics
Development of Nonlinear Optical (NLO) Materials
BNA is recognized as a promising organic NLO crystal due to its large second-order optical nonlinearity, which is crucial for applications in frequency conversion and electro-optics. spiedigitallibrary.orgoptica.org Unlike many highly nonlinear organic materials that can be difficult to grow into large, high-quality crystals, BNA can be readily produced in large single crystal form using methods like the vertical Bridgman method. optica.orgresearchgate.netgoogle.com The crystal exhibits excellent chemical stability and is not hygroscopic, allowing for stable use in normal environmental conditions. optica.orggoogle.com
Second Harmonic Generation (SHG) Efficiency Assessment
The efficiency of second harmonic generation (SHG) is a critical metric for NLO materials. Studies have demonstrated that BNA possesses a high SHG efficiency. When measured using the Kurtz and Perry powder technique, the SHG efficiency of BNA was found to be approximately twice that of the inorganic standard potassium dihydrogen phosphate (B84403) (KDP). x-mol.comresearchgate.net Furthermore, its efficiency is noted to be almost two times greater than that of 2-methyl-4-nitroaniline (B30703) (MNA), a related organic NLO crystal. aip.org This enhanced efficiency is attributed to its molecular structure, particularly the influence of the benzyl (B1604629) substituent.
Hyperpolarizability Measurements and Theoretical Predictions
The significant NLO properties of BNA originate at the molecular level, specifically from its first hyperpolarizability (β). The molecule's design, featuring an electron-donating amino group (-NH) and an electron-withdrawing nitro group (-NO2), creates a "push-pull" electronic system that enhances its nonlinear response. aip.org Theoretical studies, including those using Density Functional Theory (DFT), have been employed to analyze the molecular and vibrational characteristics of BNA to understand its hyperpolarizability. loyolacollege.eduacs.org Research indicates that intermolecular interactions within the crystal structure, such as hydrogen bonds, play a crucial role in the anomalous enhancement of certain tensor components of the nonlinear susceptibility, which is a macroscopic manifestation of the molecular hyperpolarizability. researchgate.net
Phase Matching Properties for NLO Applications
Achieving efficient NLO frequency conversion is highly dependent on satisfying the phase-matching condition, where the fundamental and generated waves propagate with the same phase velocity. BNA exhibits favorable phase-matching properties. It has a low refractive index dispersion between the optical and THz-wave regions. spiedigitallibrary.orgoptica.org This allows for collinear type-0 phase matching, where the polarizations of all interacting waves are parallel to the crystal's c-axis. optica.orgoptica.org This condition can be satisfied over a broad range of pump wavelengths, typically between 0.7 and 1 µm, enabling widely tunable frequency generation. spiedigitallibrary.orgoptica.org Researchers have calculated the coherence length for BNA, identifying the optimal pump wavelengths to maintain phase matching for efficient and widely tunable THz-wave generation. optica.orgoptica.org
Electro-Optical Capability and NLO Coefficients
BNA demonstrates significant electro-optic (EO) capabilities, making it suitable for modulators and other devices. The second-order NLO coefficients (d) and EO coefficients (r) have been extensively characterized. The largest NLO coefficient, d₃₃, has been reported to be approximately 230 pm/V to 234 pm/V. spiedigitallibrary.orgoptica.orgoptica.orgspiedigitallibrary.org This is among the largest values reported for yellow-colored NLO materials. spiedigitallibrary.orgspiedigitallibrary.org Thin films of BNA have been fabricated that exhibit EO coefficients (r₃₃) comparable to those of bulk single crystals, reaching values of around 45 pm/V at a wavelength of 1064 nm. optica.orgoptica.org Detailed measurements have quantified the non-vanishing second-order NLO coefficients, providing essential data for device design. dntb.gov.uaresearchgate.net
| Coefficient | Reported Value (pm/V) | Measurement Wavelength (nm) | Reference |
|---|---|---|---|
| d₃₃ | ~234 | Not Specified | optica.org |
| d₃₃ | 234 ± 31 | 1064 | optica.org |
| d₃₃ | ~230 | Not Specified | spiedigitallibrary.orgspiedigitallibrary.org |
| d₁₅ | 41.4 ± 0.8 | Not Specified | researchgate.net |
| d₂₄ | 78.1 ± 1.6 | Not Specified | researchgate.net |
| r₃₃ | 45 ± 6 | 1064 | optica.org |
| r₃₃ (thin film) | 43 ± 5 | Not Specified | optica.org |
Terahertz (THz) Wave Generation and Device Applications
The exceptional NLO properties of BNA make it a highly effective material for generating terahertz (THz) radiation, a region of the electromagnetic spectrum with numerous applications in spectroscopy, imaging, and communications.
Exploration as a THz Emitter Material
BNA has been successfully demonstrated as a potent emitter of THz waves through processes like difference frequency generation (DFG) and optical rectification. optica.orgresearchgate.net It is considered one of the most promising organic crystals for powerful and efficient THz-wave generation. spiedigitallibrary.orgoptica.org Experiments have shown that BNA can generate widely tunable THz radiation, covering a broad frequency range from 0.1 to 15 THz. aip.orgspiedigitallibrary.orgoptica.orgresearchgate.net When pumped with a near-infrared laser (1.15–1.55 µm), BNA crystals have produced a very broad emission spectrum extending up to 7 THz with a maximum optical-to-THz conversion efficiency of 0.8%. aip.org The efficiency of THz emission from BNA via optical rectification has been shown to be superior to that of standard inorganic crystals like ZnTe and GaP. researchgate.net The material's properties allow for efficient pumping using readily available lasers, such as those operating around 1.05 µm, which is a significant advantage for developing practical THz sources. researchgate.netaip.org
| Parameter | Value | Pump Wavelength | Reference |
|---|---|---|---|
| Tunable Generation Range | 0.1 - 15 THz | 0.8 - 0.9 µm | spiedigitallibrary.orgoptica.org |
| Emission Spectrum | Up to 7 THz | 1.15 - 1.55 µm | aip.org |
| Max. Conversion Efficiency | 0.8% | 1.15 - 1.25 µm | aip.org |
| Peak Electric Field | 1 GV/m | 1.15 - 1.55 µm | aip.org |
| Damage Threshold | > 10 mJ/cm² | 1200 nm | aip.org |
THz Absorption Resonances
N-benzyl-2-methyl-4-nitroaniline (BNA) crystals exhibit distinct absorption resonances in the terahertz (THz) frequency range, which are critical for their application in THz-wave generation and detection. Terahertz time-domain spectroscopy has been used to measure the refractive index and absorption coefficient of BNA crystals. researchgate.net These measurements reveal anisotropic properties, meaning they differ depending on the direction of the THz waves relative to the crystal's axes. researchgate.net
Within the spectral range of 0 to 5 THz, resonance absorption peaks have been identified at specific frequencies. For one orientation of the crystal, resonances occur at 1.6 THz and 3.2 THz. researchgate.net In a different orientation, the resonances are found at 1.3 THz, 2.2 THz, and 3.6 THz. researchgate.net These absorption characteristics are attributed to lattice vibrations and intermolecular interactions within the crystal structure. The refractive index of BNA in the THz range is also anisotropic, with values typically falling between 1.5 and 2.3. researchgate.net The study of these properties is crucial for optimizing phase-matching conditions in nonlinear optical processes like difference-frequency generation (DFG) for creating widely tunable THz sources. optica.orgspiedigitallibrary.org
Table 1: THz Absorption Resonances in N-benzyl-2-methyl-4-nitroaniline (BNA) Crystal
| Crystal Direction | Resonance Frequencies (THz) |
|---|---|
| Direction 1 | 1.6, 3.2 researchgate.net |
| Direction 2 | 1.3, 2.2, 3.6 researchgate.net |
Electro-Optical Properties in Liquid Crystal Systems
The unique dielectric properties of 4-benzyl-2-nitroaniline derivatives make them excellent candidates for doping nematic liquid crystals (NLCs), leading to significant enhancements in the electro-optical performance of liquid crystal devices.
Research has extensively demonstrated the benefits of doping nematic liquid crystals, such as E7, with N-benzyl-2-methyl-4-nitroaniline (BNA). mdpi.comresearchgate.net Typically, a concentration of around 3 wt% of BNA is mixed into the NLC host. optica.org This mixture is then introduced into liquid crystal cells through capillary action, often above the isotropic temperature of the NLC, to ensure uniform dispersion. optica.orgvulcanchem.com Studies show that BNA doping is a promising technique for fabricating fast-response and blue-light filtering liquid crystal devices. mdpi.comresearcher.life The BNA dopant has been found to cause a strong absorbance for wavelengths near 400 nm, effectively filtering blue light. mdpi.comresearcher.liferesearchgate.net
Doping NLCs with BNA has a profound impact on two critical performance metrics: threshold voltage (Vth) and response time. The threshold voltage is the minimum voltage required to induce a change in the orientation of the liquid crystal molecules. Studies have shown that BNA doping decreases the Vth of the liquid crystal cell by as much as 25%. mdpi.comresearchgate.netresearcher.life
This reduction in threshold voltage contributes to a dramatically faster response time. The fall time, which is the time taken for the LC molecules to relax back to their initial state after the voltage is removed, was observed to be five times faster in BNA-doped cells compared to pure NLC cells. mdpi.comresearchgate.netresearcher.lifenih.govresearchgate.net In specific applications like large-aperture hole-patterned liquid crystal (LHLC) lenses, the response time of the BNA-doped sample was approximately six times faster than the undoped sample. optica.orgresearchgate.net This acceleration is also aided by an additional restoring force from the spontaneous polarization electric field of the BNA molecules. mdpi.comnih.govresearchgate.net
Simultaneously, BNA doping reduces the splay elastic constant (K11) of the liquid crystal mixture. nih.govresearchgate.net The threshold voltage in a nematic liquid crystal cell is proportional to the square root of K11/Δε. Therefore, the combination of a decreased splay elastic constant and an increased dielectric anisotropy directly leads to the observed reduction in the operational threshold voltage. nih.govresearchgate.net
One of the most significant effects of BNA doping is the reduction of the rotational viscosity (γ) of the liquid crystal mixture. optica.orgresearchgate.net The response time of a liquid crystal device is directly proportional to its rotational viscosity. By decreasing this parameter, the liquid crystal molecules can reorient more quickly in response to changes in the applied electric field. optica.org
Studies have quantified this effect, showing that doping with BNA can decrease the rotational viscosity of the LC mixture by as much as 44%. mdpi.comresearchgate.netresearcher.liferesearchgate.net This substantial reduction is a primary reason for the five- to six-fold improvement in the response time of BNA-doped liquid crystal devices. mdpi.comoptica.org The decrease in viscosity is also inferred from the observed decrements in the phase transition temperature of the mixture, which suggests a change in the molecular order parameter. nih.govresearchgate.net
Table 2: Effect of N-benzyl-2-methyl-4-nitroaniline (BNA) Doping on Nematic Liquid Crystal (E7) Properties
| Parameter | Change with BNA Doping | Quantitative Effect | Source(s) |
|---|---|---|---|
| Threshold Voltage (Vth) | Decrease | ~25% reduction | mdpi.com, researcher.life, researchgate.net |
| Fall Time | Decrease | 5 to 6 times faster | optica.org, mdpi.com, nih.gov |
| Dielectric Anisotropy (Δε) | Increase | ~6% increase | mdpi.com, researcher.life, researchgate.net |
| Splay Elastic Constant (K11) | Decrease | nih.gov, researchgate.net | |
| Rotational Viscosity (γ) | Decrease | ~44% reduction | mdpi.com, researcher.life, researchgate.net, researchgate.net |
Modulation of Dielectric Anisotropy and Splay Elastic Constant
Crystal Engineering and Growth for Material Applications
The utility of N-benzyl-2-methyl-4-nitroaniline in photonic applications, especially for nonlinear optics and THz generation, is highly dependent on the availability of large, high-quality single crystals. optica.orgspiedigitallibrary.org Various crystal growth techniques have been employed to produce BNA crystals suitable for these demanding applications.
The vertical Bridgman method has been successfully used to grow large single crystals of BNA, with dimensions reported up to 8 mm in diameter and 30 mm in length. spiedigitallibrary.orgresearchgate.net These crystals exhibit sufficient optical transparency for spectroscopic use. researchgate.net Solution growth techniques, using solvents like aqueous methanol (B129727), have also been utilized, allowing crystals to be grown at controlled temperatures (e.g., saturated at 40°C). researchgate.net Another method, the micro-pulling-down technique, can produce single-crystal fibers with fewer defects and enhanced optical homogeneity.
Characterization using powder X-ray diffraction has confirmed the crystal structure of BNA as orthorhombic with the space group Pna2. researchgate.net For specific applications, as-grown bulk crystals can be precisely processed using lathes and diamond blades to expose desired crystallographic orientations, such as the (100) and (010) faces, which is essential for characterizing their full nonlinear optical tensor. dntb.gov.ua
Single Crystal Growth Techniques
The quality of single crystals is paramount for their application in optical devices. For this compound, several techniques have been employed to cultivate large, high-quality single crystals.
The Vertical Bridgman method is a prominent melt growth technique used for BNA. spiedigitallibrary.orgoptica.org This method has successfully produced large single crystals, with dimensions reported up to 8 mm in diameter and 30 mm in length. spiedigitallibrary.orgoptica.orgnih.gov The Bridgman method is recognized for being a practical and cost-effective approach to growing large crystals. optica.org However, melt growth techniques like the Vertical Bridgman method can introduce lattice distortions and a higher density of defects due to the large temperature gradients required and the mechanical stress from the differential thermal expansion between the crystal and the ampule. google.com
To address the limitations of melt growth, solution-based methods have also been explored. The slow evaporation solution technique has been utilized, where high-purity BNA is dissolved in a suitable solvent like methanol and allowed to crystallize at room temperature. x-mol.com High-quality, millimeter-sized single crystals of BNA have been grown from an ethanol (B145695) solution at 60°C. optica.org The solution method is considered preferable for producing high-quality BNA crystals with lower defect densities. google.com
The Czochralski pulling (Cz) technique from a melt environment has also been successfully applied to grow BNA single crystals. researchgate.net In this method, a seed crystal with a predetermined orientation is used to pull a crystal from the melt at a constant temperature. researchgate.net This technique allows for directional solidification, which can be guided by using seed crystals with dominant facets. researchgate.net
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction (XRD) is a crucial tool for determining the crystal structure and confirming the quality of grown crystals. For this compound, single-crystal XRD analysis has been used to refine the unit cell structure of crystals grown by various methods, including the Czochralski technique. researchgate.net Powder X-ray diffraction (PXRD) has also been employed to analyze BNA crystals, with diffraction patterns recorded to identify the crystalline phases. x-mol.comresearchgate.net
Studies have reported that BNA belongs to the orthorhombic crystal system with the space group Pna2_1. researchgate.netugent.be The lattice parameters for a solution-grown BNA crystal have been reported as a=5.624Å, b=7.255Å, and c=19.571Å. researchgate.net In contrast, a different study on a related compound, 4-Benzyloxy-2-nitroaniline, found it to crystallize in the monoclinic system with the space group P 21 /c. iucr.org
The quality of the grown crystals can be assessed using XRD rocking curve measurements. For BNA crystals grown by the solution method, a half-value width of the diffraction peak X-ray intensity of 100 seconds or less has been achieved, indicating a high-quality single crystal. google.com
Studies on Polymorphism and Crystal Morphology
Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in materials science. Research has been conducted on the polymorphism of N-benzyl-2-methyl-4-nitroaniline to understand its different crystalline phases. mdpi.comresearchgate.net
The morphology of BNA crystals, which refers to their shape and size, is influenced by the growth conditions. For instance, crystals grown from solution by slow evaporation exhibit natural growth facets. x-mol.com Optical goniometry has been used to identify the different growth faces of these crystals. x-mol.com The morphology of crystals can be optimized by controlling the solvent and growth conditions, a strategy that has been successfully applied to N-benzyl-2-methyl-4-nitroaniline. mdpi.com The growth from the vapor phase has also been shown to produce a range of morphologies, from prismatic to needle-like to hexagonal plates, depending on the supersaturation level. acs.org
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is stabilized by various intermolecular interactions. In the case of 4-Benzyloxy-2-nitroaniline, the crystal structure is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions. iucr.org The N—H⋯O hydrogen bonds link the molecules into rows, and these rows are further connected into a network by C—H⋯π stacking interactions. iucr.org
Determination of Linear Optical Parameters (Refractive Indices, Extinction Coefficients)
The linear optical properties of a material, such as its refractive indices and extinction coefficients, are fundamental for designing and understanding its performance in optical devices. For this compound, these parameters have been determined through various spectroscopic techniques.
Polarized reflection spectra of BNA single crystals have been measured to determine the refractive indices and extinction coefficients. researchgate.netresearchgate.netresearchgate.net The refractive indices of BNA have been measured in the visible to near-infrared region. researchgate.netresearchgate.net Terahertz time-domain spectroscopy (THz-TDS) has also been used to measure the refractive index and absorption coefficient in the terahertz frequency range. researchgate.net
These measurements have revealed that BNA is a biaxial crystal, meaning it has three different principal refractive indices. nih.gov The refractive indices have been found to vary with the crystallographic direction. For instance, in the terahertz range, the refractive index was found to be between 1.5 and 1.9 in one direction and between 1.9 and 2.3 in another. researchgate.net Discrepancies in reported refractive indices can arise from errors in crystallographic orientation or the presence of impurities.
The transparency range of BNA extends from approximately 500 nm to 2 µm. ugent.be The Sellmeier equations, which describe the dispersion of the refractive indices with wavelength, have been refined for BNA by fitting experimental data from second harmonic and sum frequency generation phase-matching directions. nih.gov
Table of Linear Optical Parameters for this compound
| Parameter | Value | Wavelength/Frequency | Method | Reference |
|---|---|---|---|---|
| Refractive Index (n_x) | 1.568 | 1064 nm | Maker Fringe | scispace.com |
| Refractive Index (n_y) | 1.707 | 1064 nm | Maker Fringe | scispace.com |
| Refractive Index (n_z) | 1.808 | 1064 nm | Maker Fringe | scispace.com |
| Refractive Index (n_x) | 1.631 | 532 nm | Maker Fringe | scispace.com |
| Refractive Index (n_y) | 1.784 | 532 nm | Maker Fringe | scispace.com |
| Refractive Index | 1.5 - 1.9 | 0 - 5 THz | THz-TDS | researchgate.net |
| Refractive Index | 1.9 - 2.3 | 0 - 5 THz | THz-TDS | researchgate.net |
Characterization of d-Tensor Components for SHG
The second-order nonlinear optical (NLO) properties of a material are described by its d-tensor components, which quantify the efficiency of second-harmonic generation (SHG). For this compound, which belongs to the point group mm2, there are five non-vanishing second-order NLO coefficients. ugent.bedntb.gov.ua
The magnitudes of these d-tensor components have been determined using the Maker-fringe and phase-matching methods with a fundamental wavelength of 1064 nm. researchgate.netresearchgate.net The results have shown that the d_33 component is significantly larger than the others, with a reported value of approximately 234 pm/V. optica.orgnih.govresearchgate.netresearchgate.net This value is notably high for a yellow NLO material. optica.orgnih.gov
The relative magnitudes of the d-tensor components have been determined from the polarization dependencies of the SHG, revealing that d_333 is anomalously enhanced. researchgate.netresearchgate.netresearchgate.net This enhancement is attributed to intermolecular interactions along the direction of hydrogen bonds within the crystal and resonance effects. researchgate.net
Recent studies have focused on the complete characterization of all five non-vanishing second-order NLO coefficients of BNA using precisely processed crystals and first-kind Maker fringe measurements. dntb.gov.ua This comprehensive characterization is crucial for the precise design of NLO devices. dntb.gov.ua
Table of d-Tensor Components for this compound
| Component | Value (pm/V) | Method | Reference |
|---|---|---|---|
| d_33 | 234 ± 31 | Maker-fringe/Phase-matching | researchgate.netresearchgate.net |
| d_33 | ~230 | - | spiedigitallibrary.org |
| d_32 | 15.6 ± 0.9 | Maker-fringe/Phase-matching | researchgate.netresearchgate.net |
| d_31 | ~0 | Maker-fringe/Phase-matching | researchgate.netresearchgate.net |
| d_24 | 41.4 ± 0.8 | Maker Fringe | scispace.com |
| d_15 | 77.6 ± 1.6 | Maker Fringe | scispace.com |
| χ_zzz | 468 ± 62 | SHG | ugent.be |
| χ_zzz | 153 ± 70 | SHG (thin film) | ugent.be |
Advanced Derivatives and Structural Modifications for Enhanced Properties
Impact of Substituent Position and Nature on Electronic and Steric Properties
The electronic and steric landscape of the 4-Benzyl-2-nitroaniline framework is profoundly influenced by the nature and placement of additional substituents on its aromatic rings. These modifications can dictate intermolecular interactions, crystal packing, and ultimately, the material's bulk properties. idsi.md
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the charge distribution within the molecule. For instance, EDGs like methyl (-CH₃) or benzyloxy (-OCH₂C₆H₅) groups increase the electron density on the aniline (B41778) ring. researchgate.net This enhancement of the donor character can lead to a more efficient intramolecular charge transfer (ICT) from the amino group to the electron-accepting nitro group. nih.gov Conversely, the introduction of an EWG like a chloro (-Cl) group can decrease the electron density, thereby modulating the ICT characteristics. Studies on related nitroaniline systems have shown that electron-donating substituents tend to cause a redshift (a shift to longer wavelengths) in the absorption spectrum, while electron-withdrawing groups lead to a blueshift (a shift to shorter wavelengths). researchgate.net
Steric Effects: The size and position of substituents play a critical role in the molecule's three-dimensional conformation. Bulky groups can introduce steric hindrance, which may force parts of the molecule, such as the nitro group or the benzyl (B1604629) ring, to twist out of the plane of the aniline ring. researchgate.netwikipedia.org This departure from planarity can disrupt π-conjugation, which is often crucial for efficient charge transfer. researchgate.net For example, the presence of a substituent ortho to the amino group can lead to steric inhibition of protonation, making the aniline derivative a weaker base. wikipedia.org In the case of 4-(Benzyloxy)-2-nitroaniline, the bulky benzyloxy group may sterically hinder crystallization.
The interplay between electronic and steric effects is complex. For example, while a bulky electron-donating group might be expected to enhance ICT, its steric bulk could simultaneously disrupt the planarity required for optimal orbital overlap. Therefore, a careful balance between these two factors is essential for designing molecules with desired properties.
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Properties |
| Methyl (-CH₃) | Varies | Electron-donating (weak) | Moderate | Can enhance electron density and influence crystal packing. |
| Chloro (-Cl) | Varies | Electron-withdrawing | Moderate | Alters reactivity and can influence intermolecular interactions. |
| Benzyloxy (-OCH₂C₆H₅) | 4-position | Electron-donating | Bulky | Increases electron density but may hinder crystallization due to steric bulk. |
Comparative Studies with Structural Isomers
The properties of a molecule are not only defined by its chemical formula but also by the spatial arrangement of its atoms. Comparing this compound with its structural isomers, such as N-Benzyl-2-nitroaniline and N-Benzyl-4-nitroaniline, provides valuable insights into the structure-property relationships.
N-Benzyl-2-nitroaniline: In this isomer, the benzyl group is attached to the nitrogen atom, and the nitro group is at the ortho position. The proximity of the nitro group to the N-benzylamino group can lead to strong intramolecular hydrogen bonding between the N-H of the amine and an oxygen of the nitro group. researchgate.net This interaction can enforce a more planar conformation, which may influence its optical and electronic properties. wikipedia.org However, the direct attachment of the benzyl group to the nitrogen can also introduce significant steric hindrance around the amino group.
N-Benzyl-4-nitroaniline: Here, the benzyl group is also on the nitrogen, but the nitro group is at the para position. This arrangement allows for a more extended π-conjugation pathway between the donor (N-benzylamino group) and the acceptor (nitro group). The absence of the ortho-nitro group means that intramolecular hydrogen bonding is not a dominant feature, which can lead to different crystal packing and weaker supramolecular aggregation compared to its ortho counterpart. This isomer has been noted for its nonlinear optical (NLO) properties, which are attributed to the efficient charge transfer facilitated by the conjugation between the benzene (B151609) ring and the nitro group.
The basicity of these isomers is also affected by the position of the nitro group. The strong electron-withdrawing nature of the nitro group decreases the electron density on the nitrogen atom, making the aniline less basic. doubtnut.com This effect is most pronounced when the nitro group is in the ortho or para position, where it can exert its influence through both inductive and resonance effects. In the meta position, the resonance effect is absent, leading to a comparatively less pronounced decrease in basicity. doubtnut.com
| Compound | Key Structural Feature | Potential Property Differences from this compound |
| N-Benzyl-2-nitroaniline | Benzyl group on nitrogen, nitro group at ortho position. | Potential for strong intramolecular hydrogen bonding, different steric environment around the amino group. researchgate.net |
| N-Benzyl-4-nitroaniline | Benzyl group on nitrogen, nitro group at para position. | More extended π-conjugation, weaker supramolecular aggregation, notable nonlinear optical properties. |
Strategies for Enhancing Charge Transfer Characteristics through Structural Design
Enhancing the intramolecular charge transfer (ICT) characteristics of this compound derivatives is a key strategy for developing advanced materials, particularly for applications in nonlinear optics and electronics. Several design principles can be employed to achieve this.
A primary strategy involves the careful selection and placement of electron-donating and electron-withdrawing groups to create a strong "push-pull" system. researchgate.net Attaching strong electron-donating groups to the aniline ring and/or strong electron-withdrawing groups to the benzyl ring can increase the dipole moment of the molecule and facilitate more efficient ICT upon photoexcitation. researchgate.netrsc.org For example, studies on p-nitroaniline derivatives have shown that strong electron donors like -OH, -OCH₃, and -NH₂ can significantly reduce the HOMO-LUMO energy gap, which is indicative of enhanced ICT and potential for optoelectronic applications. researchgate.net
Another crucial aspect is maintaining the planarity of the molecule to ensure effective π-conjugation. researchgate.net The π-conjugated path acts as a bridge for the charge transfer from the donor to the acceptor. nih.gov Introducing bulky substituents that cause significant twisting of the aromatic rings can be detrimental to ICT. researchgate.net Therefore, structural modifications should aim to minimize steric hindrance that disrupts the coplanarity of the donor and acceptor moieties. Computational methods like Density Functional Theory (DFT) can be used to predict the molecular geometry and the extent of planarity in newly designed molecules.
Furthermore, the nature of the π-bridge itself can be modified. While the existing benzyl and aniline rings form the core of the ICT pathway, introducing other conjugated linkers could further enhance charge transfer. Research on other donor-π-acceptor systems has shown that modifying the π-conjugated linker can lead to remarkable improvements in NLO properties.
Correlation between Molecular Structure and Solid-State Performance in Material Applications
The performance of this compound derivatives in solid-state applications is intrinsically linked to their molecular structure, which dictates how the molecules pack in the crystal lattice. mdpi.com The solid-state arrangement influences a wide range of properties, including thermal stability, mechanical strength, and, most importantly for many applications, the bulk optical and electronic characteristics.
For materials intended for nonlinear optics, a non-centrosymmetric crystal structure is a prerequisite. rasayanjournal.co.in Even if a molecule possesses a high molecular hyperpolarizability (a measure of its NLO response), if it crystallizes in a centrosymmetric space group, the bulk NLO effect will be canceled out. The presence and nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in directing the crystal packing. idsi.mdrasayanjournal.co.in For instance, the introduction of groups capable of forming strong hydrogen bonds can be a strategy to enforce a non-centrosymmetric arrangement. rasayanjournal.co.in
The solid-state photophysical properties, such as fluorescence and photochromism, are also highly dependent on the crystal structure. idsi.md The degree of intermolecular π-π stacking and the presence of specific intermolecular contacts can lead to the formation of aggregates (like J- or H-aggregates), which have distinct spectroscopic signatures compared to the isolated molecule. idsi.md The efficiency of solid-state fluorescence can be influenced by the rigidity of the crystal lattice, which can suppress non-radiative decay pathways.
In the context of electro-optical applications, doping liquid crystals with organic molecules like N-benzyl-2-methyl-4-nitroaniline (a derivative of the core structure) has been shown to significantly improve the device's response time. mdpi.comresearchgate.net This enhancement is attributed to the interaction between the dopant and the liquid crystal molecules, which alters properties like the dielectric anisotropy. The specific molecular structure of the dopant, including its dipole moment and shape, determines the extent of this interaction and the resulting performance improvement.
| Property | Structural Requirement/Influence | Example/Rationale |
| Nonlinear Optical (NLO) Activity | Non-centrosymmetric crystal packing. | Hydrogen bonding can be engineered to control molecular assembly and prevent centrosymmetric packing. rasayanjournal.co.in |
| Solid-State Fluorescence | Rigid crystal lattice, specific intermolecular interactions (e.g., J-aggregation). | A rigid environment can minimize vibrational quenching and enhance emission. idsi.md |
| Electro-Optical Performance (in Liquid Crystals) | Molecular dipole moment, shape, and interaction with LC host. | Doping with N-benzyl-2-methyl-4-nitroaniline improves the switching speed of liquid crystal displays. mdpi.comresearchgate.net |
Future Research Directions and Unaddressed Scientific Inquiries
Exploration of Novel Synthetic Pathways for Economical and Scalable Production
The development of cost-effective and scalable synthetic routes for 4-Benzyl-2-nitroaniline is a primary focus of ongoing research. Current methodologies, while effective in laboratory settings, often face challenges in large-scale industrial applications. One established route involves the substitution reaction of 2-nitroaniline (B44862) with benzyl (B1604629) bromide in the presence of a base like sodium hydroxide (B78521) in acetone. mdpi.com Another approach utilizes the benzylation of 4-methyl-2-nitroaniline (B134579) with benzyl chloride. mdpi.com
Future research aims to explore alternative synthetic strategies that offer improved yields, utilize greener solvents, and employ more readily available and less expensive starting materials. hymasynthesis.com For instance, developing catalytic systems that can facilitate the direct C-H benzylation of 2-nitroaniline would represent a significant advancement in atom economy and process efficiency. researchgate.net Additionally, investigating flow chemistry processes for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher purity and more consistent product quality, which is crucial for scalable production.
Investigation of Advanced Computational Models for Precise Property Prediction
Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of materials with desired properties. numberanalytics.com In the context of this compound, techniques like Density Functional Theory (DFT) are being employed to predict its molecular geometry, polarizability, and dipole moment. mdpi.com These computational predictions are crucial for understanding and forecasting the compound's behavior in various applications.
Future research will likely focus on developing more sophisticated and accurate computational models. numberanalytics.com This includes the use of higher-level quantum chemistry methods and the incorporation of solvent effects to provide more realistic predictions of the compound's electronic and optical properties. acs.org By accurately modeling structure-property relationships, researchers can pre-screen virtual libraries of this compound derivatives to identify candidates with optimized characteristics for specific applications, thereby reducing the need for extensive and time-consuming experimental synthesis and characterization.
Discovery of New Material Applications Beyond Current Scope
While this compound and its derivatives have shown promise in fields like nonlinear optics and as intermediates in the synthesis of pharmaceuticals and dyes, there is a vast, unexplored landscape of potential material applications. ontosight.ai For instance, its structural motifs are found in compounds investigated for their antitumor activities. mdpi.com
A significant area for future exploration lies in the development of novel organic materials. Research into incorporating the this compound moiety into polymer backbones or as a dopant in liquid crystal matrices could lead to materials with unique electro-optical properties. mdpi.comnih.gov A related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), has already demonstrated potential in enhancing the performance of liquid crystal devices. mdpi.comnih.gov Further investigation could uncover applications in areas such as organic light-emitting diodes (OLEDs), photorefractive materials, and advanced sensor technologies. The ability to generate terahertz (THz) waves also positions derivatives of this compound as valuable for next-generation imaging and spectroscopy. optica.orgresearchgate.net
Deeper Mechanistic Elucidation of Complex Reaction Systems Involving the Compound
A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing novel synthetic transformations. The presence of multiple functional groups—the nitro group, the secondary amine, and the aromatic rings—allows for a rich and complex chemistry.
Future research will focus on detailed mechanistic studies of reactions such as its reduction, oxidation, and participation in coupling reactions. For example, the reduction of the nitro group to an amine is a key step in the synthesis of various heterocyclic compounds like benzimidazoles. beilstein-journals.orgresearchgate.net Investigating the kinetics and thermodynamics of these reactions, identifying reaction intermediates, and understanding the role of catalysts will be crucial. mdpi.com Techniques such as in-situ spectroscopy and computational modeling will be instrumental in unraveling these complex reaction pathways. researchgate.net A deeper mechanistic insight will enable the development of more selective and efficient synthetic methods, expanding the synthetic utility of this compound. uni-koeln.de
Design Principles for Tailoring Specific Electronic and Optical Characteristics
The ability to precisely tune the electronic and optical properties of this compound is a key objective for its application in advanced materials. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the aromatic system, is central to its properties. ontosight.ai
Future research will aim to establish clear design principles that correlate molecular structure with specific electronic and optical responses. This involves systematically modifying the structure of this compound—for example, by introducing different substituents on the aromatic rings or altering the benzyl group—and studying the resulting changes in properties like absorption and emission spectra, and nonlinear optical coefficients. mdpi.comnih.gov This systematic approach, combining experimental synthesis and characterization with computational predictions, will lead to a "molecular engineering" toolkit for creating bespoke materials based on the this compound scaffold for a wide array of technological applications. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-Benzyl-2-nitroaniline, and what critical reaction parameters must be controlled?
this compound is typically synthesized via nucleophilic aromatic substitution or sequential functionalization of aniline derivatives. Key steps include:
- Benzylation : Introducing the benzyl group to a nitro-substituted aniline precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Nitration : Controlled nitration at the ortho position using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
Critical parameters include temperature control during nitration, solvent polarity for benzylation, and reaction time to minimize side products .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR Spectroscopy : ¹H NMR confirms benzyl proton signals (δ 4.3–4.5 ppm for CH₂) and aromatic proton splitting patterns. ¹³C NMR identifies nitro group carbons (δ 145–150 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 243.1002 for C₁₃H₁₂N₂O₂) with <2 ppm error .
- Infrared (IR) Spectroscopy : Detects nitro group stretching vibrations (1520–1350 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .
Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. Literature reports suggest a range of 120–125°C .
- Solubility : Tested in solvents (e.g., DMSO, ethanol) using gravimetric analysis or UV-Vis spectroscopy. The compound is sparingly soluble in water but soluble in polar aprotic solvents .
- Stability : Assessed via thermogravimetric analysis (TGA) under nitrogen, showing decomposition above 200°C .
Advanced Research Questions
Q. What mechanistic insights are available for the nitration and benzylation steps in the synthesis of this compound?
- Nitration : Electrophilic aromatic substitution occurs at the ortho position due to the directing effect of the benzyl group. Computational studies (DFT) suggest nitro group incorporation is favored by resonance stabilization .
- Benzylation : Proceeds via an SN2 mechanism in polar solvents, with the benzyl bromide acting as the electrophile. Kinetic studies show pseudo-first-order dependence on benzyl bromide concentration .
Q. How do researchers address contradictions in spectral data (e.g., NMR shifts, HRMS discrepancies) when characterizing derivatives?
- Data Validation : Cross-checking with isotopic labeling (e.g., deuterated solvents in NMR) or alternative ionization methods in HRMS (e.g., ESI vs. MALDI) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry, especially for regiochemical isomers .
- Statistical Analysis : Applying chi-squared tests to compare experimental and theoretical HRMS values, ensuring deviations are within instrument error margins .
Q. What advanced spectroscopic techniques are applicable for analyzing crystalline this compound, and what insights do they provide?
- Terahertz Time-Domain Spectroscopy (THz-TDS) : Measures refractive indices (1.5–2.3) and absorption coefficients in the 0–5 THz range, revealing low-frequency vibrational modes (e.g., nitro group torsions) .
- Raman Spectroscopy : Detects crystal lattice vibrations and nitro group symmetry, useful for polymorph identification .
- Solid-State NMR : Clarifies hydrogen-bonding networks and molecular packing in the crystal lattice .
Q. How does the benzyl substituent influence the electronic properties and reactivity of this compound compared to simpler nitroanilines?
- Electronic Effects : The benzyl group donates electron density via conjugation, reducing the nitro group's electrophilicity. Cyclic voltammetry shows a lower reduction potential (-0.45 V vs. Ag/AgCl) compared to 4-nitroaniline (-0.62 V) .
- Reactivity : The steric bulk of the benzyl group hinders electrophilic substitution at the para position, directing reactions to the meta position in further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
